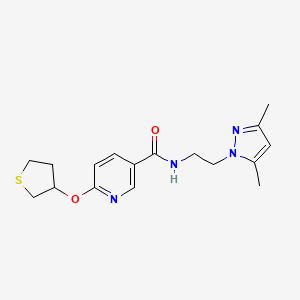

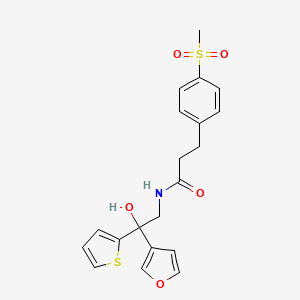

![molecular formula C22H24N2O7S B2945599 diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-62-5](/img/structure/B2945599.png)

diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a cyclization reaction, and the amide group could be introduced through a condensation reaction . The exact synthesis would depend on the specific reagents and conditions used .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the ester groups could undergo hydrolysis to form carboxylic acids, and the amide group could participate in condensation or hydrolysis reactions .Wissenschaftliche Forschungsanwendungen

Hantzsch Synthesis

The compound is utilized in the Hantzsch synthesis process, which is a cornerstone in the creation of 1,4-dihydropyridines (1,4-DHPs). These DHPs are recognized for their significant role in the treatment of cardiovascular diseases such as angina and hypertension. The Hantzsch synthesis involves a cyclocondensation reaction that can lead to various substituted 1,4-DHPs, which are structurally related to the compound .

Anti-Corrosion Applications

Research has indicated that derivatives of this compound exhibit potential as anti-corrosion agents. Specifically, they can be applied to protect metals in aggressive acidic environments, which is crucial for extending the lifespan of industrial machinery and infrastructure .

Antimicrobial Properties

The compound’s derivatives have been evaluated for their antimicrobial properties. They have shown efficacy against a range of bacterial and fungal pathogens, which could lead to new treatments for infections or be used as preservatives in various products .

Antioxidant Capabilities

In the biomedical field, the antioxidant properties of this compound’s derivatives are of interest. Antioxidants play a vital role in neutralizing free radicals, which can prevent cell damage and are linked to various health benefits .

Pharmaceutical Research

The compound is involved in pharmaceutical research, particularly in the synthesis of drugs that target calcium channels. By binding to these channels, the drugs can decrease the passage of calcium ions into cells, leading to the relaxation of smooth muscle cells and a reduction in blood pressure .

Molecular Docking Studies

Molecular docking studies have utilized the compound to explore its potential as an inhibitor for proteins associated with diseases. For example, it has been used to investigate inhibition mechanisms against the zinc finger fragment of HIV-1 p7 nucleocapsid protein, which is crucial for the development of antiviral drugs .

Antibacterial Activity

The synthesized derivatives of this compound have been tested for antibacterial activity. They have shown moderate activity, which suggests potential use in developing new antibacterial agents or coatings .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-4-30-21(27)17-15-10-11-24(22(28)31-5-2)12-16(15)32-19(17)23-18(25)13-6-8-14(9-7-13)20(26)29-3/h6-9H,4-5,10-12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYLFEQILYPSON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

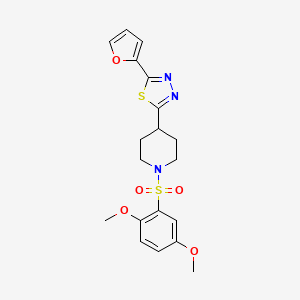

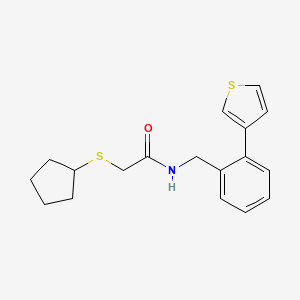

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)

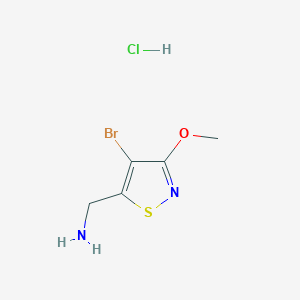

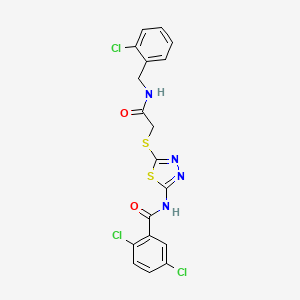

![2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2945520.png)

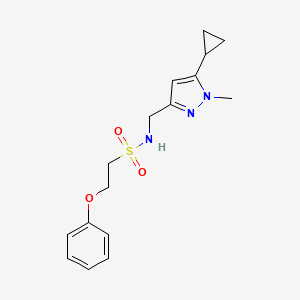

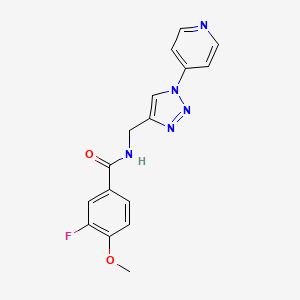

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)